molecular formula C10H23P B14497932 Phosphine, butylbis(1-methylethyl)- CAS No. 63059-00-7

Phosphine, butylbis(1-methylethyl)-

Cat. No.: B14497932
CAS No.: 63059-00-7
M. Wt: 174.26 g/mol
InChI Key: XYQDBLYGPQBFDE-UHFFFAOYSA-N
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Description

Phosphine, butylbis(1-methylethyl)-, is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three alkyl groups: one butyl group and two isopropyl groups. This compound is part of the broader class of organophosphorus compounds, which are widely used in various chemical applications due to their unique reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including phosphine, butylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of butylmagnesium chloride with chlorophosphine can yield phosphine, butylbis(1-methylethyl)- .

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphine, butylbis(1-methylethyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphine to its corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

    Coordination: The compound can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.

    Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base.

    Coordination: Transition metal salts or complexes in an inert atmosphere.

Major Products Formed

    Oxidation: Phosphine oxide derivatives.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes with diverse applications in catalysis and material science.

Scientific Research Applications

Phosphine, butylbis(1-methylethyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, butylbis(1-methylethyl)-, primarily involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, donating its lone pair of electrons to form bonds with metal atoms. This coordination can activate the metal center, enhancing its reactivity towards substrates and facilitating catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

    Phosphine, butylbis(1-methylethyl)-: Characterized by its unique combination of butyl and isopropyl groups.

    Phosphine, butylbis(1-methylpropyl)-: Similar structure but with a different alkyl group.

    Phosphine, butylbis(1-ethylpropyl)-: Another variant with different alkyl substituents.

Uniqueness

Phosphine, butylbis(1-methylethyl)-, stands out due to its specific steric and electronic properties imparted by the butyl and isopropyl groups. These properties influence its reactivity and coordination behavior, making it a valuable ligand in various catalytic applications .

Properties

CAS No.

63059-00-7

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

IUPAC Name

butyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C10H23P/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

XYQDBLYGPQBFDE-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C(C)C)C(C)C

Origin of Product

United States

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